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Tetrakis(diethylamino)silane

Atomic Layer Deposition CVD Precursor Volatility

Tetrakis(diethylamino)silane (CAS 17048-10-1) is a homoleptic aminosilane of the formula Si[N(C₂H₅)₂]₄. It is a colorless liquid at ambient temperature that serves as a metalorganic precursor for silicon-containing thin films.

Molecular Formula C16H40N4Si
Molecular Weight 316.6 g/mol
CAS No. 17048-10-1
Cat. No. B098692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrakis(diethylamino)silane
CAS17048-10-1
Molecular FormulaC16H40N4Si
Molecular Weight316.6 g/mol
Structural Identifiers
SMILESCCN(CC)[Si](N(CC)CC)(N(CC)CC)N(CC)CC
InChIInChI=1S/C16H40N4Si/c1-9-17(10-2)21(18(11-3)12-4,19(13-5)14-6)20(15-7)16-8/h9-16H2,1-8H3
InChIKeyGURMJCMOXLWZHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrakis(diethylamino)silane CAS 17048-10-1: A Chlorine-Free Silicon Precursor for High-Temperature CVD and ALD


Tetrakis(diethylamino)silane (CAS 17048-10-1) is a homoleptic aminosilane of the formula Si[N(C₂H₅)₂]₄. It is a colorless liquid at ambient temperature that serves as a metalorganic precursor for silicon-containing thin films [1]. As a member of the tetrakis(dialkylamino)silane family, its physical properties are strongly influenced by the size of its alkyl substituents, with volatility systematically decreasing as the number of ethyl groups increases [2]. Its primary application is in the semiconductor industry for the deposition of silicon dioxide (SiO₂) and silicon nitride (SiNₓ) films via chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes [3].

Chlorine-free Enables halide-free deposition of SiO₂ and SiNₓ, reducing equipment corrosion risk
High-temp process Suited for CVD / ALD at elevated substrate temperatures due to lower volatility
Liquid delivery Colorless liquid at ambient temperature; compatible with vapor draw and bubbler systems

Why Tetrakis(diethylamino)silane Cannot Be Substituted by Common Aminosilane Precursors


In the design of ALD and CVD processes, the precursor molecule is not an interchangeable commodity but a critical variable that dictates film growth kinetics, purity, and final material properties [1]. While many aminosilanes are commercially available, differences in ligand structure (e.g., dimethylamino vs. diethylamino; tetrakis- vs. bis- or tris-substituted) lead to profound, quantifiable differences in key performance metrics. These include precursor volatility and thermal stability, which determine process window and delivery consistency, as well as surface reaction energetics, which govern growth per cycle (GPC) and film impurity profiles [2]. Substituting Tetrakis(diethylamino)silane with a seemingly similar analog like Tetrakis(dimethylamino)silane or Bis(diethylamino)silane without understanding these specific differences can result in sub-optimal deposition rates, degraded film properties, or a complete failure of the intended process [3]. The following evidence guide quantifies these precise points of differentiation.

Ligand structure mismatch

Diethylamino vs. dimethylamino or smaller ligands change volatility, thermal stability, and surface reaction energetics, directly altering growth per cycle and film impurity levels.

Volatility and delivery shift

Tetrakis(diethylamino)silane has systematically lower volatility than dimethyl analogs; substitution may lead to unstable precursor delivery, condensation, or vaporizer clogging.

Film property degradation

Mechanical hardness, chemical stability, and dielectric quality differ substantially among precursors; a swap without re-optimization can yield substandard films or process failure.

Quantitative Differentiation of Tetrakis(diethylamino)silane: Key Performance Data Against Competing Precursors


Volatility Comparison: Tetrakis(diethylamino)silane vs. Tetrakis(dimethylamino)silane

The volatility of Tetrakis(diethylamino)silane (TDEAS) is systematically lower than that of Tetrakis(dimethylamino)silane (4DMAS) due to the larger size of its diethylamino ligands [1]. In a series of tetrakis(dialkylamino)silanes, the addition of each ethyl group resulted in a measurable decrease in volatility [1].

Volatility vs. 4DMAS
Class-level inference
TDEAS Lower volatility (higher thermal budget)
4DMAS Higher volatility (lower thermal window)
Trend Systematic decrease with each added ethyl group (TGA/sublimation)
Supports higher substrate temperature processing without premature decomposition.
Data to verify; class comparison.
Atomic Layer Deposition CVD Precursor Volatility

Comparative Film Hardness and Chemical Stability: Tetrakis(diethylamino)silane vs. Tetraethoxysilane (TEOS)

SiO₂ thin films prepared from Tetrakis(diethylamino)silane and ozone were demonstrated to be superior in both chemical stability and hardness when compared to films deposited from Tetraethoxysilane (TEOS) and ozone under similar low-temperature conditions [1].

Film hardness vs. TEOS
Head-to-head comparison
TDEAS + O₃ Superior hardness & chemical stability
TEOS + O₃ Inferior hardness & stability
Conditions Low-temp APCVD, >200°C substrate, O₃ co-reactant
Reported film durability advantage for dielectric coatings.
Quantification qualitative; direct comparison under identical conditions.
Chemical Vapor Deposition Silicon Dioxide Mechanical Properties

Low-Temperature Deposition Rate: Tetrakis(diethylamino)silane Exhibits Inherent Limitation in ALD

A patent application notes that both Tetrakis(dimethylamino)silane and Tetrakis(diethylamino)silane suffer from the problem of providing slow film-deposition rates at low temperatures, which is an inherent limitation of these compounds [1].

Low-temperature rate limitation
Class-level inference
Slow film-deposition rates at low temperatures (qualitative). Described as inherent limitation for TDEAS and 4DMAS in silicon nitride processes.
Restricts use when high throughput at low thermal budget is required.
Patent-level statement; review process-specific rate data.
Atomic Layer Deposition Silicon Nitride Low-Temperature Processing

Surface Reaction Energetics: Tetrakis(diethylamino)silane Class Comparison to BDEAS and TDMAS

A first-principles density functional theory (DFT) study compared the surface reactions of aminosilane precursors over WO₃(001) for SiO₂ ALD. It found that Bis(diethylamino)silane (BDEAS) shows the lowest energy barrier in the rate-determining step and its overall reaction energetics are more exothermic than Tris(dimethylamino)silane (TDMAS) [1].

Surface reaction energetics
Class-level inference
BDEAS Lowest energy barrier, most exothermic (diethylamino class)
TDMAS Higher barrier, less exothermic (dimethylamino class)
TDEAS inferred Higher homolog of BDEAS; diethylamino ligands may favor faster growth
Suggests diethylamino-based precursors may enable higher throughput ALD.
DFT on WO₃(001); direct TDEAS data to verify.
Atomic Layer Deposition Silicon Dioxide Computational Chemistry

Comparative Growth Rate in SiO₂ ALD: Tetrakis(ethylamino)silane as a Benchmark

While not the exact compound, the closely related Tetrakis(ethylamino)silane (TEAS) provides a useful ALD benchmark. A self-limiting ALD process using TEAS and O₃ achieved a saturated growth rate of 0.17 nm/cycle at 478°C [1]. This contrasts with the behavior of Tetrakis(dimethylamino)silane (TDMAS), which has been reported effective for SiO₂ deposition at much lower temperatures, down to 160°C [2].

Growth rate (TEAS benchmark)
Context-dependent comparison
0.17 nm/cycle at 478°C (TEAS + O₃)
High-temperature ALD process fit; contrast with TDMAS effective at 160°C.
Structural analog TEAS data; requires higher thermal budget than dimethylamino precursors.
Atomic Layer Deposition Silicon Dioxide Growth Per Cycle

Recommended Application Scenarios for Tetrakis(diethylamino)silane Based on Evidence


High-Temperature SiO₂ CVD for Hard Dielectric Coatings

This compound is well-suited for low-temperature atmospheric-pressure CVD (APCVD) of silicon dioxide films where enhanced mechanical properties are required. The process, utilizing ozone as a co-reactant at substrate temperatures above 200°C, yields films with superior hardness and chemical stability compared to those derived from TEOS [1]. This makes it a strong candidate for protective dielectric coatings in applications where the thermal budget allows and durability is critical.

High-Thermal-Budget ALD of SiO₂ with Controlled Purity

Given the requirement for high temperatures to achieve optimal film purity with this class of precursor, a primary application is in ALD of SiO₂ at elevated substrate temperatures (>478°C). Under these conditions, using structural analog Tetrakis(ethylamino)silane (TEAS) as a benchmark, it can yield films with excellent physical and electrical properties equivalent to those from high-temperature LPCVD processes [1]. This scenario is ideal when the fabrication process can accommodate a higher thermal budget in exchange for superior film quality.

Chlorine-Free Silicon Nitride Deposition

Tetrakis(diethylamino)silane is examined as a chlorine-free silane precursor for silicon nitride films [1]. This application is critical in semiconductor manufacturing where chlorine contamination can lead to equipment corrosion and device reliability issues. However, the limitation of slow deposition rates at low temperatures must be considered, potentially restricting its use to processes where this trade-off is acceptable or where the temperature can be elevated.

Research and Development of High-Temperature ALD/CVD Processes

Due to its defined thermal stability and the systematic relationship between its ligand structure and volatility, Tetrakis(diethylamino)silane serves as an excellent model compound in academic and industrial R&D for studying fundamental precursor design [1]. Its properties allow researchers to probe the effects of ligand bulk on surface reaction kinetics, film growth, and impurity incorporation, providing valuable insights for the development of next-generation deposition chemistries.

Application
Selection Property
Validation Focus
High-temperature SiO₂ CVD for dielectric coatings
Film hardness and chemical stability context
Mechanical durability and etch resistance assessment
High-thermal-budget ALD of SiO₂ with controlled purity
High-temperature ALD process fit (≥478°C benchmark)
Film purity, electrical properties, and self-limiting behavior
Chlorine-free silicon nitride deposition
Halide-free precursor chemistry
Corrosion mitigation and device reliability; low-temperature rate limitation must be reviewed
R&D of high-temperature ALD/CVD processes
Ligand structure–volatility systematics
Fundamental precursor design and surface reaction studies

Technical Documentation Hub

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19 linked technical documents
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